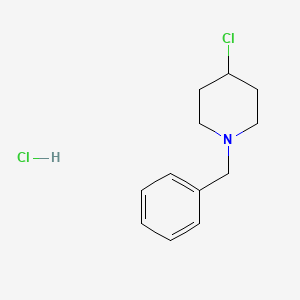

1-Benzyl-4-chloropiperidine hydrochloride

Description

BenchChem offers high-quality 1-Benzyl-4-chloropiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-chloropiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-chloropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKKMIMUBHLTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176348 | |

| Record name | 1-Benzyl-4-chloropiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-57-5 | |

| Record name | Piperidine, 4-chloro-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21937-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-chloropiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021937575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-chloropiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-chloropiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-4-chloropiperidine Hydrochloride (CAS 21937-57-5): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Pharmaceutical Applications

Executive Summary & Structural Rationale

1-Benzyl-4-chloropiperidine hydrochloride (CAS 21937-57-5) is a highly versatile electrophilic scaffold utilized extensively in the pharmaceutical industry for the synthesis of 4-substituted piperidines[1]. These piperidine derivatives are privileged structures found in a vast array of central nervous system (CNS) agents, antihistamines, and emerging antimalarial therapeutics[2].

As a Senior Application Scientist, it is critical to understand the causality behind the structural design of this molecule:

-

The N-Benzyl Group: Serves a dual purpose. First, it acts as a robust protecting group that prevents the secondary amine from undergoing unwanted intermolecular self-alkylation or polymerization during harsh chlorination or Grignard reactions[2]. Second, it can be quantitatively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) in later stages to reveal the free amine for further functionalization[2].

-

The 4-Chloro Substituent: Acts as an optimal leaving group for SN2 nucleophilic substitutions, allowing for the introduction of diverse nitrogen, oxygen, and carbon nucleophiles[1].

-

The Hydrochloride Salt: Formulating this compound as an HCl salt (rather than the free base, CAS 67848-71-9) protonates the piperidine nitrogen. This eliminates its nucleophilicity, dramatically enhances shelf-life stability, prevents autoxidation, and allows for easy purification via crystallization[3].

Physicochemical Profiling

Understanding the physical parameters of this compound is essential for accurate stoichiometric scaling and solvent selection during downstream synthesis.

Table 1: Physicochemical & Structural Properties

| Property | Value | Rationale / Significance |

| CAS Number | 21937-57-5 (HCl salt) | Standardized registry identifier for the protonated hydrochloride form[3]. |

| Molecular Formula | C₁₂H₁₆ClN·HCl (or C₁₂H₁₇Cl₂N) | Indicates the protonated nitrogen, ensuring salt stability. |

| Molecular Weight | 246.18 g/mol | Crucial for exact stoichiometric calculations during pilot scale-up[4]. |

| Stereochemistry | Achiral | Simplifies synthesis; no enantiomeric resolution is required at this stage. |

| Physical State | Solid (Crystalline) | Facilitates isolation and purification via simple filtration and ether precipitation. |

Mechanistic Synthesis & Scale-Up Protocols

The most efficient route to synthesize 1-benzyl-4-chloropiperidine hydrochloride is via the chlorination of 1-benzyl-4-hydroxypiperidine using thionyl chloride (SOCl₂)[1].

Causality of Reagent Choice: Thionyl chloride is selected over phosphorus pentachloride (PCl₅) because its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—are gaseous. According to Le Chatelier's principle, the escape of these gases drives the reaction to completion and drastically simplifies the downstream workup, as no phosphorus-based aqueous emulsions are formed.

Protocol 1: Synthesis of 1-Benzyl-4-chloropiperidine Hydrochloride

Self-Validating System: The success of this protocol relies on strict moisture control. Water reacts violently with SOCl₂ to prematurely form HCl and SO₂, destroying the reagent before it can form the critical chlorosulfite intermediate.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve 1-benzyl-4-hydroxypiperidine in anhydrous dichloromethane (CH₂Cl₂)[1].

-

Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0°C. Reasoning: The initial formation of the chlorosulfite intermediate is highly exothermic.

-

Addition: Add SOCl₂ dropwise over 30 minutes.

-

Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 40°C for 2-4 hours. The evolution of SO₂ gas indicates the SN2 displacement of the chlorosulfite group by the chloride ion.

-

Isolation: Cool the mixture to room temperature and add cold anhydrous diethyl ether. The non-polar ether dramatically lowers the solubility of the polar hydrochloride salt, forcing it to precipitate[1].

-

Filtration: Collect the white crystalline solid via a Büchner funnel and wash with additional diethyl ether to remove residual SOCl₂.

Synthesis workflow of 1-benzyl-4-chloropiperidine hydrochloride via chlorination.

Downstream Applications in Drug Discovery

The primary utility of CAS 21937-57-5 lies in its reactivity toward nucleophiles to generate complex pharmacophores. It is frequently reacted with amines to form 4-aminopiperidines (common in CNS drugs) or with complex phenols to form 4-aryloxypiperidines (utilized in novel antimalarial therapies)[1],[2].

Protocol 2: Synthesis of 4-Aryloxypiperidine Scaffolds (Antimalarial Precursors)

This protocol details the etherification of a complex alcohol/phenol with 1-benzyl-4-chloropiperidine[2].

Causality of Reagent Choice: Potassium carbonate (K₂CO₃) is utilized as a mild base. Stronger bases (like NaOH or KOtBu) would trigger an E2 elimination reaction on the secondary alkyl chloride, yielding an unwanted alkene. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent; it solvates the potassium cation but leaves the nucleophilic oxygen unsolvated and highly reactive, which is necessary to overcome the steric hindrance of the secondary carbon on the piperidine ring[2].

-

Solvation: Dissolve the target alcohol/phenol (e.g., (4-chlorophenyl)(pyridin-2-yl)methanol) and 1-benzyl-4-chloropiperidine in anhydrous DMF[2].

-

Base Addition: Add 4.0 equivalents of anhydrous K₂CO₃ to the reaction mass[2].

-

Reflux: Heat the mixture to reflux for approximately 20 hours. Monitor the SN2 progression via Thin Layer Chromatography (TLC) using pre-coated silica gel plates[2].

-

Workup: Quench the reaction with deionized water and extract the organic layer using ethyl acetate. Wash the organic layer with brine to remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify the crude product via flash column chromatography (hexane/ethyl acetate)[2].

Divergent nucleophilic substitution pathways for 1-benzyl-4-chloropiperidine.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured 1-benzyl-4-chloropiperidine hydrochloride, rigorous analytical validation is required.

Table 2: Expected Analytical Signatures

| Analytical Technique | Target Signature / Metric | Diagnostic Significance |

| LC-MS (ESI+) | m/z = 210.1[M+H]⁺ | Confirms the molecular weight of the free base (C₁₂H₁₆ClN) after in-source desolvation of the HCl salt. |

| ¹H NMR (CDCl₃) | Singlet at ~3.5 ppm (2H) | Confirms the presence of the benzylic methylene (-CH₂-) protons. |

| ¹H NMR (CDCl₃) | Multiplet at ~4.0 - 4.2 ppm (1H) | Confirms the methine proton at the C4 position, shifted downfield due to the highly electronegative chlorine atom. |

| TLC (Silica Gel) | Single distinct spot | Validates purity (>95%) and the absence of unreacted 1-benzyl-4-hydroxypiperidine starting material. |

References

-

Title: Piperidine, 4-chloro-1-(phenylmethyl)-, hydrochloride (1:1) - CAS Common Chemistry Source: American Chemical Society (cas.org) URL: [Link]

-

Title: Synthesis, characterization and in vitro evaluation of novel enantiomerically-pure sulphonamide antimalarials Source: Nanyang Technological University (ntu.edu.sg) URL: [Link]

-

Title: 1-Benzyl-4-chloropiperidine hydrochloride - Inxight Drugs Source: National Center for Advancing Translational Sciences (ncats.io) URL: [Link]

Sources

The Molecular Architecture and Synthetic Utility of 1-Benzyl-4-chloropiperidine Hydrochloride: A Technical Guide for Drug Development

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter chemical scaffolds that serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). 1-Benzyl-4-chloropiperidine hydrochloride is one such pivotal intermediate.

This whitepaper deconstructs the molecular structure, reactivity profile, and application of this compound. By moving beyond basic descriptions, we will explore the causality behind its synthetic behavior and provide self-validating protocols for its utilization in developing neuroactive and antihistamine therapeutics.

Core Physicochemical & Structural Profile

To effectively utilize any intermediate, one must first understand its baseline physicochemical parameters. 1-Benzyl-4-chloropiperidine is predominantly utilized as a hydrochloride salt due to its enhanced stability against oxidative degradation and superior solubility in aqueous and polar organic media[1].

Quantitative Data Summary

| Property | Value (Hydrochloride Salt) | Value (Free Base) |

| CAS Registry Number | 21937-57-5 | 67848-71-9 |

| Molecular Formula | C₁₂H₁₆ClN·HCl | C₁₂H₁₆ClN |

| Molecular Weight | 246.18 g/mol | 209.72 g/mol |

| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil |

| Topological Polar Surface Area | 3.2 Ų | 3.2 Ų |

| Solubility | Soluble in H₂O, Methanol, DMSO | Soluble in DCM, EtOAc, Hexane |

Structural Causality

The architectural brilliance of this molecule lies in its dual-functional nature:

-

The N-Benzyl Protecting Group: The benzyl moiety at the N-1 position acts as a robust protecting group. Causality: It prevents unwanted N-alkylation or oxidation of the secondary amine during downstream harsh reactions. It is stable under a wide range of basic and nucleophilic conditions but can be selectively cleaved via palladium-catalyzed hydrogenolysis once the target 4-substituted piperidine is formed[2].

-

The C-4 Chlorine Atom: The electronegativity of the chlorine atom creates a highly electron-deficient (electrophilic) carbon center at the 4-position. This makes it an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions[2].

Mechanistic Insights: Reactivity & Nucleophilic Substitution

The primary mechanism of action for 1-Benzyl-4-chloropiperidine in organic synthesis is its role as an electrophile. When exposed to nucleophiles (such as amines, alkoxides, or thiolates) in the presence of a mild base, the compound undergoes an S_N2 displacement[2][3].

Causality of Base Selection: A base, such as anhydrous potassium carbonate (K₂CO₃) or triethylamine, is strictly required to neutralize the HCl generated during the substitution, thereby preventing the protonation of the incoming nucleophile, which would otherwise quench the reaction[4].

S_N2 Nucleophilic Substitution Mechanism at the C-4 Position.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the synthesis of 1-Benzyl-4-chloropiperidine hydrochloride from 1-Benzyl-4-hydroxypiperidine must be treated as a self-validating system, incorporating strict in-process controls.

Protocol: Synthesis of 1-Benzyl-4-chloropiperidine Hydrochloride

Objective: Conversion of the C-4 hydroxyl group to a chloride using thionyl chloride (SOCl₂)[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 1-Benzyl-4-hydroxypiperidine in anhydrous dichloromethane (DCM) under a continuous nitrogen purge.

-

Causality: Anhydrous conditions are critical. Any ambient moisture will prematurely hydrolyze the SOCl₂, generating HCl and SO₂ gases before the reagent can react with the substrate, drastically reducing the yield.

-

-

Reagent Addition: Cool the reaction vessel to 0°C using an ice-water bath. Add 1.5 equivalents of SOCl₂ dropwise over 30 minutes.

-

Causality: The chlorination is highly exothermic. Strict temperature control prevents the thermal elimination of the hydroxyl group, which would undesirably yield 1-benzyl-1,2,3,6-tetrahydropyridine (an alkene byproduct).

-

-

Reflux & In-Process Control: Gradually warm the mixture to room temperature, then heat to reflux (approx. 40°C) for 3 hours.

-

Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS. The reaction is deemed complete when the starting material peak entirely disappears.

-

-

Workup & Crystallization: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Dissolve the crude residue in a minimal amount of absolute ethanol, then add diethyl ether dropwise until the solution becomes turbid.

-

Causality: Diethyl ether acts as an anti-solvent. Because the hydrochloride salt is highly polar, it precipitates out of the ether mixture, leaving non-polar organic impurities dissolved in the supernatant. Filter and dry under a vacuum to obtain pure white crystals.

-

Synthetic workflow from 1-Benzyl-4-piperidone to functionalized APIs.

Analytical Characterization (E-E-A-T)

Validating the structural integrity of 1-Benzyl-4-chloropiperidine requires a multi-modal analytical approach[1]:

-

Nuclear Magnetic Resonance (¹H NMR): The diagnostic signal is the proton at the C-4 position. Due to the strong deshielding effect of the electronegative chlorine atom, this proton typically shifts downfield, appearing as a multiplet around 4.0 – 4.5 ppm . The benzylic protons (CH₂) appear as a distinct singlet near 3.5 ppm , confirming the integrity of the protecting group.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will reveal a distinct isotopic signature. Because chlorine exists naturally as two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, the molecular ion peak [M+H]⁺ at m/z 210 will be accompanied by an [M+2+H]⁺ peak at m/z 212 with approximately 33% of the intensity of the parent peak.

Applications in Drug Development

The 1-benzylpiperidine scaffold is not merely a structural placeholder; it is a recognized pharmacophore in medicinal chemistry[2][5].

-

Acetylcholinesterase (AChE) Inhibitors: The compound is a critical precursor for synthesizing potent AChE inhibitors used in the management of Alzheimer's disease. The 1-benzylpiperidine moiety exhibits a high binding affinity for the catalytic active site of the acetylcholinesterase enzyme. The C-4 chlorine provides the exact reactive site needed to append complex indanone or heteroaryl groups[2].

-

Antipsychotics (D₂ Receptor Antagonists): Nucleophilic displacement of the chloride allows for the attachment of various aryl groups, creating analogs of haloperidol and other butyrophenone antipsychotics. These derivatives are heavily utilized in targeting the Dopamine D₂ receptor for the treatment of schizophrenia[2][5].

-

Antihistamines: The piperidine ring is a core structural element in many second-generation H₁-receptor antagonists (e.g., Loratadine analogs). 1-Benzyl-4-chloropiperidine allows chemists to rapidly build libraries of piperidine-based antihistamines via modular S_N2 substitutions[6].

References

- BenchChem Technical Support Team. 1-Benzyl-4-chloropiperidine | 67848-71-9 | Benchchem: An In-Depth Technical Guide. BenchChem.

- GuideChem. N-BENZYL-4-CHLORO-PIPERIDINE 67848-71-9 wiki. GuideChem.

- National Institutes of Health (NIH).

- Nanyang Technological University (NTU). Synthesis, characterization and in vitro evaluation of novel enantiomerically-pure sulphonamide antimalarials. DR-NTU.

Sources

- 1. 1-Benzyl-4-chloropiperidine | 67848-71-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A 5+1 Protic Acid-Assisted aza-Pummerer Approach for Synthesis of 4-Chloropiperidines From Homoallylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. guidechem.com [guidechem.com]

- 6. medkem.com [medkem.com]

Spectroscopic Characterization of 1-Benzyl-4-chloropiperidine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Benzyl-4-chloropiperidine hydrochloride (C₁₂H₁₆ClN·HCl), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of a complete, publicly available experimental dataset, this guide integrates predicted data, information from closely related analogs, and established spectroscopic principles to provide a robust analytical framework.

Introduction: The Importance of Structural Elucidation

1-Benzyl-4-chloropiperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, making the precise structural confirmation of its derivatives a critical step in drug discovery and development. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure, purity, and conformation. This guide will delve into the expected spectral features of the title compound, explaining the underlying principles and providing practical insights for its analysis.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 1-Benzyl-4-chloropiperidine hydrochloride comprises a piperidine ring N-substituted with a benzyl group and a chlorine atom at the C4 position. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation with a chloride counter-ion.

Molecular Formula: C₁₂H₁₇Cl₂N[1]

Molecular Weight: 246.18 g/mol [1]

Caption: Molecular structure of 1-Benzyl-4-chloropiperidine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For 1-Benzyl-4-chloropiperidine hydrochloride, electrospray ionization (ESI) is the preferred method due to the compound's salt nature.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution into the ESI source. The analysis is typically performed in positive ion mode, which will detect the protonated molecule of the free base, [M+H]⁺.

Data Interpretation

The ESI mass spectrum is expected to show a base peak corresponding to the protonated free base, 1-Benzyl-4-chloropiperidine. The hydrochloride salt will dissociate in solution, and the cationic species will be detected.

| Property | Value | Source |

| Molecular Formula (Free Base) | C₁₂H₁₆ClN | [2] |

| Molecular Weight (Free Base) | 209.72 g/mol | [2] |

| Expected [M+H]⁺ (Monoisotopic) | 210.10 | Predicted |

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural confirmation. The fragmentation of N-benzylpiperidines is well-documented and often involves the formation of a stable tropylium ion.[3]

Predicted Fragmentation Data for 1-Benzyl-4-chloropiperidine:

| m/z | Proposed Fragment |

| 209 | Molecular Ion Peak (of the free base) |

| 174 | Loss of a chlorine radical |

| 91 | Tropylium ion (C₇H₇⁺) |

Source: BenchChem Technical Support Team[4]

Caption: Predicted MS fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Benzyl-4-chloropiperidine hydrochloride will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation

The presence of the protonated amine (piperidinium ion) will be a key feature in the IR spectrum.

Predicted Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2700 | N⁺-H stretch | Piperidinium ion |

| ~3100-3000 | C-H stretch | Aromatic (benzyl) |

| ~2950-2850 | C-H stretch | Aliphatic (piperidine) |

| ~1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~750-700 | C-H out-of-plane bend | Monosubstituted benzene |

| ~700-600 | C-Cl stretch | Chloroalkane |

Note: The N⁺-H stretching vibrations in amine salts are often broad and can appear as a series of bands in the 3000-2700 cm⁻¹ region.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Acquire ¹H and ¹³C{¹H} NMR spectra. Further 2D NMR experiments like COSY and HSQC can be performed for more detailed assignments.

Predicted ¹H NMR Data

The proton NMR spectrum will show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring. Due to the protonation of the nitrogen, the adjacent protons will be deshielded and appear at a higher chemical shift.

Predicted ¹H NMR (500 MHz, DMSO-d₆) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N⁺-H |

| ~7.45 | m | 5H | Aromatic-H |

| ~4.3 | s | 2H | N-CH₂-Ph |

| ~4.0 | m | 1H | CH-Cl |

| ~3.5 | m | 2H | Piperidine H-2e, H-6e |

| ~3.1 | m | 2H | Piperidine H-2a, H-6a |

| ~2.4 | m | 2H | Piperidine H-3e, H-5e |

| ~2.1 | m | 2H | Piperidine H-3a, H-5a |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the conformational dynamics of the piperidine ring. A patent for a related synthesis provides some reference ¹H NMR data in DMSO for a similar structure.[7]

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR (125 MHz, DMSO-d₆) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~130-128 | Aromatic-C |

| ~129 | Aromatic-C (ipso) |

| ~60 | N-CH₂-Ph |

| ~58 | C4 (CH-Cl) |

| ~50 | C2, C6 |

| ~35 | C3, C5 |

Conclusion

References

-

Zins, E. L., et al. (2010). Hydride Transfer Reactions via Ion-Neutral Complex: Fragmentation of Protonated N-benzylpiperidines and Protonated N-benzylpiperazines in Mass Spectrometry. Journal of Mass Spectrometry, 45(5), 496-503. Available at: [Link]

-

Cabana, A., & Sandorfy, C. (1962). The Infrared Spectra and Phase Transitions of Solid Piperidinium Halides. Canadian Journal of Chemistry, 40(4), 615-625. Available at: [Link]

-

Sleeman, R., et al. (2007). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Analytical Toxicology, 31(8), 463-470. Available at: [Link]

-

García, H., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 28(17), 6249. Available at: [Link]

- Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679.

-

SpectraBase. (n.d.). N-Benzyl-N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. Wiley. Available at: [Link]

-

Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. Available at: [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (2020).

-

Global Substance Registration System. (n.d.). 1-BENZYL-4-CHLOROPIPERIDINE HYDROCHLORIDE. U.S. Food and Drug Administration. Available at: [Link]

-

Global Substance Registration System. (n.d.). 1-BENZYL-4-CHLOROPIPERIDINE. U.S. Food and Drug Administration. Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-chloropiperidine | 67848-71-9 | Benchchem [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of Piperidine Derivatives

Introduction

The piperidine scaffold is a cornerstone of medicinal chemistry, frequently recognized as a "privileged structure" due to its widespread presence in a vast range of biologically active compounds and approved pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle's conformational flexibility and capacity to form diverse molecular interactions make it a highly versatile and sought-after building block in the design of novel therapeutics.[1][2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]

This technical guide provides a comprehensive overview of the significant biological activities of piperidine derivatives for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate the exploration and development of the next generation of piperidine-based therapeutics.

I. The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring, consisting of five methylene bridges and one amine group, is a recurring motif in numerous natural products, including alkaloids like piperine from black pepper, and synthetic drugs.[5][6] Its ubiquity in medicinal chemistry can be attributed to several key features:

-

Structural Flexibility: The piperidine ring can adopt various conformations (chair, boat, twist-boat), allowing it to adapt to the steric demands of diverse biological targets.[7]

-

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This, along with the overall lipophilicity of the scaffold, allows for modulation of a compound's solubility, membrane permeability, and pharmacokinetic properties.[7]

-

Metabolic Stability: The piperidine motif is often metabolically stable, which can enhance a drug's half-life and overall efficacy.[7]

-

Synthetic Tractability: A wide array of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it an accessible scaffold for medicinal chemists.[3]

These advantageous properties have led to the incorporation of the piperidine nucleus into a multitude of approved drugs for various therapeutic areas.[8]

II. Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral components of numerous anticancer drugs and clinical candidates, exhibiting a wide range of mechanisms of action.[1][9] These mechanisms include the inhibition of crucial enzymes, modulation of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.[4][6]

Mechanisms of Action in Oncology

Piperidine derivatives have been shown to exert their anticancer effects through various pathways:

-

Enzyme Inhibition: A significant strategy involves the inhibition of enzymes that are critical for cancer cell survival and proliferation. For instance, some piperidine derivatives act as inhibitors of IκB kinase (IKKβ), which is a key regulator of the NF-κB signaling pathway, often dysregulated in cancer.[4] Others have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[10]

-

Signaling Pathway Modulation: Piperidine-containing compounds can modulate critical signaling pathways that are frequently hyperactivated in cancer. The PI3K/Akt pathway, for example, is a common target, and its inhibition by piperidine derivatives can lead to reduced tumor progression.[2]

-

Induction of Apoptosis: Many piperidine derivatives induce programmed cell death (apoptosis) in cancer cells. This can be achieved by altering the expression of pro-apoptotic and anti-apoptotic proteins, such as increasing the level of BAX and decreasing the levels of BCL-2 and XIAP.[6]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For example, certain piperidine compounds have been shown to cause G2/M phase cell cycle arrest.[10]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.[1]

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |

| Compound 17a | PC3 | Prostate | 0.81 | [1][6] |

| MGC803 | Gastric | 1.09 | [1] | |

| MCF-7 | Breast | 1.30 | [1] | |

| Pomalidomide (7) | Multiple Myeloma | Hematological | (FDA Approved) | [10] |

| Piperidine 8 | A549, MCF7, DU145, HeLa | Lung, Breast, Prostate, Cervical | 5.4 - 8.5 | [10] |

| Piperidine-dihydropyridine hybrids | A-549 | Lung Cancer | 15.94 - 48.04 | [2] |

| MCF-7 | Breast Cancer | 24.68 - 59.12 | [2] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).[2]

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

Causality Behind Experimental Choices:

-

Choice of Cell Lines: A panel of cancer cell lines representing different tumor types is used to assess the spectrum of activity of the derivative. Including both sensitive and resistant cell lines can provide insights into potential mechanisms of action and resistance.

-

Concentration Range: A wide range of concentrations is tested to generate a dose-response curve, which is essential for accurately determining the IC50 value.

-

Incubation Time: The incubation time (24-72 hours) is chosen to allow sufficient time for the compound to exert its cytotoxic effects, which may involve processes like apoptosis or cell cycle arrest that take time to manifest.

-

Controls: The inclusion of vehicle and positive controls is crucial for validating the assay. The vehicle control ensures that the solvent used to dissolve the compound does not have any intrinsic toxicity, while the positive control confirms that the assay is performing as expected.

Signaling Pathway Visualization

Caption: Mechanisms of anticancer activity of piperidine derivatives.

III. Antiviral and Antimicrobial Activities

The piperidine scaffold has been successfully incorporated into potent antiviral and antimicrobial agents.[12][13] These compounds can interfere with various stages of the pathogen's life cycle, from entry and replication to assembly and release.

Antiviral Activity

Piperidine derivatives have shown promise as inhibitors of various viruses.[14] For instance, certain derivatives have demonstrated potent inhibitory activity against the influenza virus by interfering with an early to middle stage of viral replication.[14] Others have been designed as anti-HIV agents, showing moderate to potent activities against wild-type HIV-1.[12]

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new therapeutic agents, and piperidine derivatives have emerged as a promising class of compounds with both antibacterial and antifungal properties.[13][15] Their efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in a disc diffusion assay.[11] Some piperidin-4-one derivatives, for example, have exhibited significant bactericidal and fungicidal activities.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a standard and straightforward technique for screening the antimicrobial activity of new compounds.[16]

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.

Step-by-Step Methodology:

-

Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi. Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

-

Disc Preparation and Application: Sterilize filter paper discs and impregnate them with a known concentration of the piperidine derivative dissolved in a suitable solvent. Allow the solvent to evaporate completely. Place the impregnated discs onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm).[11]

-

Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[11]

Visualization of Antimicrobial Screening Workflow

Caption: Workflow of the disc diffusion method for antimicrobial screening.

IV. Neuroprotective and CNS Activities

The piperidine scaffold is prominent in drugs targeting the central nervous system (CNS), including treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as analgesics and antipsychotics.[2][17]

Role in Neurodegenerative Diseases

In the context of Alzheimer's disease, piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[18] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.[18] Donepezil, a widely used drug for Alzheimer's disease, is a notable example of a piperidine-containing AChE inhibitor.[3][17]

Quantitative Data for AChE Inhibition

The inhibitory potency of a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives against AChE is presented below, with lower IC50 values indicating greater potency.

| Compound ID | Substitution on Phenyl Ring | IC50 (µM) vs. AChE | Reference |

| 5a | 2-Cl | 0.09 ± 0.002 | [18] |

| 5b | 3-Cl | 0.63 ± 0.0002 | [18] |

| 5d | 2-F | 0.013 ± 0.0021 | [18] |

| Donepezil (Reference) | - | 0.6 ± 0.05 | [18] |

The data clearly indicates that substitutions on the phenyl ring significantly influence the inhibitory activity of these piperidine derivatives. Notably, compound 5d, with an ortho-fluorine substitution, demonstrated significantly higher potency than the established drug, Donepezil.[18]

Signaling Pathway of Acetylcholinesterase in Alzheimer's Disease

Caption: Role of AChE inhibitors in Alzheimer's disease.

V. Anti-inflammatory Activity

Piperidine derivatives have also demonstrated significant anti-inflammatory properties.[5][19] The mechanisms underlying these effects can be diverse, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[20] Some di- and triketopiperidine derivatives have been shown to possess distinct anti-inflammatory activity, with the introduction of cyclohexyl and allyl radicals potentially enhancing this effect.[19]

Conclusion

The piperidine nucleus is undeniably a privileged scaffold in drug discovery, contributing to a wide array of therapeutic agents with diverse biological activities.[2] This guide has provided an in-depth overview of the anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties of piperidine derivatives, supported by quantitative data and detailed experimental protocols. The versatility of the piperidine ring, coupled with its favorable physicochemical and pharmacokinetic properties, ensures that it will remain a cornerstone of medicinal chemistry for the foreseeable future. For researchers and drug development professionals, the continued exploration of novel piperidine derivatives holds immense promise for addressing unmet medical needs across various disease areas.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules.

- The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. (2021). International Journal of Innovative Research in Technology.

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.

- Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. (2025). BenchChem.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC.

- (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A.

- Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget.

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Bentham Science Publishers.

- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). Future Medicinal Chemistry.

- Pharmacologic Studies on Anti-Inflammatory Activity of Di- And Triketopiperidine Derivatives. (1976). Archivum Immunologiae et Therapiae Experimentalis.

- The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (n.d.). BOC Sciences.

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). PMC.

- A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegenerative Diseases. (2025). BenchChem.

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). ResearchGate.

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). PubMed.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.

- Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Semantic Scholar.

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate.

- Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. (n.d.). PMC.

- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica.

- Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. (n.d.). ResearchGate.

- Comparative Analysis of the Biological Activity of Acetylpiperidine Derivatives. (2025). BenchChem.

- Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate.

- SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences.

- Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. (2023). PubMed.

- A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera. (2021). Current Pharmaceutical Design.

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Molecules.

- WO2015080949A1 - Piperidine and piperazine derivatives and their use in treating viral infections and cancer. (n.d.). Google Patents.

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.

- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Molecules.

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.

- A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (2022). ResearchGate.

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. (n.d.). BenchChem.

- Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. (n.d.). Journal of Organic and Pharmaceutical Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ijnrd.org [ijnrd.org]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijirt.org [ijirt.org]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pjps.pk [pjps.pk]

- 17. eurekaselect.com [eurekaselect.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

The Strategic Role of 1-Benzyl-4-chloropiperidine Hydrochloride in Medicinal Chemistry: A Technical Whitepaper on Scaffold Derivatization

Executive Summary

In modern medicinal chemistry, the piperidine ring is recognized as a quintessential "privileged scaffold," appearing in a vast array of FDA-approved therapeutics targeting the central nervous system (CNS), GPCRs, and infectious diseases[1]. As a Senior Application Scientist, I frequently rely on 1-Benzyl-4-chloropiperidine hydrochloride as a foundational building block for hit-to-lead optimization.

This compound offers a highly strategic dual-functionality: a reactive electrophilic center at the C4 position for introducing pharmacophores via nucleophilic substitution, and a stable, lipophilic N-benzyl protecting group that prevents unwanted side reactions at the secondary amine[1]. This whitepaper delves into the structural rationale, mechanistic reactivity, and self-validating protocols required to successfully leverage this intermediate in drug discovery pipelines.

Structural Rationale and Physicochemical Profiling

The choice between the free base and the hydrochloride salt of 1-benzyl-4-chloropiperidine is a critical first step in synthetic planning. While the free base (CAS: 67848-71-9) is a versatile liquid, the hydrochloride salt (CAS: 21937-57-5) is overwhelmingly preferred in rigorous laboratory settings[1].

The causality behind this preference lies in stability. Secondary and tertiary alkyl chlorides can undergo slow auto-quaternization or polymerization upon prolonged storage. The protonation of the piperidine nitrogen in the hydrochloride salt significantly reduces the electron density across the ring via inductive effects, thereby stabilizing the C-Cl bond and extending the reagent's shelf life[1]. During active synthesis, the free base is generated in situ using mild inorganic bases.

Table 1: Core Physicochemical and Structural Data

| Property | Description / Value |

| Chemical Name | 1-Benzyl-4-chloropiperidine |

| CAS Registry Number | 67848-71-9 (Free Base)[2] / 21937-57-5 (HCl Salt)[1] |

| Molecular Formula | C12H16ClN[2] |

| Molecular Weight | 209.71 g/mol (Free Base)[1] |

| Predicted pKa | 7.31 ± 0.10[2] |

| Primary Utility | Electrophilic building block for 4-substituted piperidines[1] |

Mechanistic Reactivity: The C4 Electrophilic Center

The primary mechanism of action for 1-benzyl-4-chloropiperidine in organic synthesis is its role as an electrophile in bimolecular nucleophilic substitution ( SN2 ) reactions[1]. The electronegative chlorine atom withdraws electron density from the C4 carbon, rendering it susceptible to nucleophilic attack[1].

However, because the C4 position is a secondary carbon situated within a sterically constrained chair conformation, SN2 displacement can be sluggish. Furthermore, strong, bulky bases can trigger a competing E2 elimination, yielding an undesired 1-benzyl-1,2,3,6-tetrahydropyridine byproduct. To drive the reaction toward pure substitution, we must employ highly polar aprotic solvents (like DMF or DMSO) that selectively solvate cations while leaving the nucleophilic anions "naked" and highly reactive.

Mechanistic pathway of SN2 nucleophilic substitution at the C4 position.

Synthetic Workflows in Drug Discovery

The versatility of the C-Cl bond allows for the introduction of diverse pharmacophores. By varying the nucleophile, researchers can rapidly generate a library of derivatives for Structure-Activity Relationship (SAR) studies.

Table 2: Comparative Nucleophilic Substitution Profiles

| Reaction Type | Reagent / Nucleophile | Target Intermediate | Downstream Application |

| Azidation | Sodium Azide ( NaN3 ) | 1-Benzyl-4-azidopiperidine | Reduction to primary amine for amide coupling[1]. |

| Cyanation | Sodium Cyanide ( NaCN ) | 1-Benzyl-4-cyanopiperidine | Hydrolysis to carboxylic acid; reduction to aminomethyl[1]. |

| Etherification | Alkoxides / Phenoxides | 4-Aryloxy-1-benzylpiperidine | Development of anti-malarial and CNS active scaffolds[3]. |

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the operational choice.

Protocol A: Nucleophilic Etherification (C-O Bond Formation)

This protocol details the synthesis of a 4-aryloxypiperidine derivative, a structural motif frequently utilized in the discovery of novel anti-malarials[3].

Rationale: Potassium carbonate ( K2CO3 ) is utilized as a mild, insoluble base to slowly generate the active phenoxide/alkoxide nucleophile. This controlled generation minimizes the localized basicity, thereby suppressing the competing E2 elimination pathway.

-

Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the target alcohol/phenol (1.0 eq) and 1-benzyl-4-chloropiperidine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF)[3].

-

Base Addition: Charge the flask with anhydrous Potassium Carbonate ( K2CO3 , 4.0 eq)[3].

-

Thermal Activation: Attach a reflux condenser and heat the reaction mass to reflux (approx. 150°C) for 20 hours[3]. Validation checkpoint: Monitor via TLC (EtOAc/Hexane) until the disappearance of the limiting reagent.

-

Quenching & Extraction: Cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride ( NH4Cl ) solution to neutralize any unreacted base[3]. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2SO4 ), concentrate under reduced pressure, and purify via flash column chromatography to yield the 4-aryloxy-1-benzylpiperidine intermediate[3].

Protocol B: Catalytic Hydrogenolysis (Debenzylation)

Once the 4-position is functionalized, the N-benzyl protecting group must be removed to expose the secondary amine, which is essential for target receptor binding or subsequent functionalization.

Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond via hydrogenolysis. Maintaining the temperature below 30°C is critical to prevent the over-reduction of the piperidine ring or the cleavage of sensitive functional groups introduced in Protocol A.

-

Preparation: Dissolve the 4-substituted-1-benzylpiperidine intermediate in methanol and transfer it to an autoclave under a nitrogen atmosphere[3].

-

Catalyst Loading: Carefully charge the vessel with 5% Pd/C catalyst (approx. 10-15% w/w relative to the substrate)[3].

-

Hydrogenation: Purge the vessel with hydrogen gas, then pressurize to 40 psi. Maintain the reaction temperature strictly below 30°C[3].

-

Monitoring: Observe the hydrogen uptake. Initial uptake will be rapid (e.g., ~40 psi drop per 30 mins), eventually slowing down[3]. Continue stirring for 16 hours until hydrogen uptake completely ceases[3].

-

Workup: Safely vent the hydrogen, purge with nitrogen, and filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the pure 4-substituted piperidine API scaffold.

End-to-end synthetic workflow from building block to deprotected API scaffold.

Conclusion

1-Benzyl-4-chloropiperidine hydrochloride remains an indispensable asset in the medicinal chemist's toolkit. By understanding the delicate balance between its electrophilic reactivity and the protective nature of its N-benzyl group, researchers can efficiently construct complex, biologically active piperidine derivatives. The rigorous application of optimized SN2 conditions followed by controlled catalytic hydrogenolysis ensures high-yielding, scalable pathways from raw building blocks to advanced therapeutic candidates.

Sources

Methodological & Application

Application Note: Advanced Chromatographic Purity Analysis of Piperidine Derivatives

Introduction

Piperidine derivatives are ubiquitous nitrogen-containing heterocycles essential in drug discovery, pharmacology, and toxicology. However, their inherent basicity (pKa ~11.2) and polarity introduce significant analytical challenges[1]. In High-Performance Liquid Chromatography (HPLC), basic piperidines frequently suffer from severe peak tailing due to secondary interactions with stationary phase silanols[2]. Conversely, in Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogen on the nitrogen atom can cause thermal instability and column adsorption, necessitating chemical derivatization[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic step-by-step instructions. This document details the mechanistic causality behind mobile phase optimization and derivatization strategies, providing field-proven, self-validating protocols for the robust purity analysis of piperidine derivatives.

HPLC Method Development: Overcoming Silanol Interactions

Mechanistic Causality of Peak Tailing

Peak tailing for basic compounds in reversed-phase HPLC is primarily driven by electrostatic interactions. At a mid-range pH (e.g., pH 5–7), acidic silanol groups on the silica stationary phase are ionized (negatively charged), while the basic piperidine nitrogen is protonated (positively charged). This creates a mixed-mode retention mechanism where ionic interactions delay the elution of a fraction of the analyte molecules, resulting in an asymmetric peak[2].

To mitigate this, two primary strategies are employed:

-

Low pH Suppression: Lowering the mobile phase pH to < 3.0 fully protonates the silanol groups, neutralizing their charge and suppressing ionic interactions[2].

-

High pH Neutralization: Raising the pH to > 11.5 deprotonates the piperidine derivative, rendering it neutral. This requires specialized hybrid silica-organic columns to prevent silica dissolution at high pH[4].

Workflow: HPLC Method Selection

Logical workflow for resolving piperidine peak tailing in HPLC via pH and column selection.

Quantitative Impact of pH on Peak Shape

Table 1: HPLC Mobile Phase pH Effects on Piperidine Peak Shape

| pH Range | Silanol State | Piperidine State | Expected Peak Shape | Recommended Column Chemistry |

| 2.0 - 3.0 | Fully Protonated (Neutral) | Fully Protonated (Positive) | Highly Symmetrical | End-capped C18 (Type B Silica)[2] |

| 4.5 - 7.0 | Ionized (Negative) | Fully Protonated (Positive) | Severe Tailing | Polar-Embedded C18[2] |

| > 11.5 | Ionized (Negative) | Deprotonated (Neutral) | Symmetrical | Hybrid Silica-Organic[4] |

Self-Validating Protocol: Reversed-Phase HPLC Purity Analysis

This protocol utilizes a low-pH strategy to ensure robust peak symmetry.

Materials & Reagents:

-

Column: End-capped C18, 100 × 2.1 mm, 2.6 µm particle size (Type B high-purity silica).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the piperidine derivative in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile in Water). Causality Note: Using a strong solvent like 100% Methanol for injection can cause peak splitting due to solvent mismatch at the column head.

-

System Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min for 15 column volumes.

-

Gradient Elution:

-

0.0 - 1.0 min: 5% B

-

1.0 - 6.0 min: Linear ramp to 95% B

-

6.0 - 8.0 min: Hold at 95% B

-

8.0 - 8.1 min: Return to 5% B

-

8.1 - 12.0 min: Re-equilibration

-

-

Detection: UV detection at 215 nm (or optimal wavelength for the specific derivative).

-

System Suitability Test (SST) / Built-in Validation: Inject a 0.1 mg/mL standard. Calculate the USP tailing factor. Validation Gate: The analysis may only proceed if the tailing factor is ≤ 1.5. If > 1.5, verify the mobile phase pH or replace the column due to potential stationary phase degradation.

GC-MS Method Development: Stabilization via Derivatization

The Imperative for Derivatization

Direct GC-MS analysis of polar, active piperidines (such as 1-piperideine) is often compromised by thermal degradation in the injector port and irreversible adsorption onto the column matrix[3]. Derivatization replaces the active hydrogen on the nitrogen atom with a stable functional group, such as a trimethylsilyl (TMS) or acyl group. This chemical modification significantly enhances the molecule's thermal stability, volatility, and electron-capturing properties, leading to superior sensitivity and reproducibility[3].

Workflow: GC-MS Sample Preparation and Silylation

Step-by-step derivatization workflow for GC-MS analysis of piperidine derivatives.

Comparison of Derivatization Strategies

Table 2: GC-MS Derivatization Reagents for Piperidines

| Reagent | Target Functional Group | Derivative Type | Advantages | Typical Incubation |

| BSTFA + 1% TMCS | Active Hydrogen (Amine/Imine) | Trimethylsilyl (TMS) | Excellent volatility, universal applicability | 70-80°C for 30-60 min[3] |

| PFBCI | Secondary Amine | Pentafluorobenzoyl | High thermal stability, excellent MS detection | 60°C for 40 min[3] |

Self-Validating Protocol: Silylation and GC-MS Analysis

This protocol utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst to ensure complete derivatization.

Materials & Reagents:

-

Derivatization Reagent: BSTFA + 1% TMCS.

-

Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film thickness).

Step-by-Step Methodology:

-

Anhydrous Extraction: Extract the sample into a suitable organic solvent (e.g., ethyl acetate or n-hexane). Evaporate the solvent to absolute dryness under a gentle stream of nitrogen at 40°C. Causality Note: The extract must be completely anhydrous, as trace moisture will immediately hydrolyze and deactivate the silylating reagent[3].

-

Derivatization Reaction: Add 100 µL of anhydrous pyridine (acts as a solvent and acid scavenger) and 100 µL of BSTFA + 1% TMCS to the dried residue.

-

Incubation: Cap the vial tightly and heat in a block at 75°C for 45 minutes.

-

Preparation for Injection: Allow the vial to cool to room temperature. The sample can be injected directly, or excess reagent can be evaporated under nitrogen and reconstituted in 200 µL of n-hexane.

-

GC-MS Parameters:

-

Injector: 250°C, Splitless mode. Use a base-deactivated liner to prevent active site adsorption.

-

Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[3].

-

MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–500.

-

-

Derivatization Completeness Check / Built-in Validation: Analyze the chromatogram for the presence of the underivatized piperidine precursor. Validation Gate: If the native peak is detected, the reaction did not go to completion. Discard the sample, ensure absolute dryness of the next batch, and increase the incubation time by 15 minutes.

References

-

[1] Title: HPLC Troubleshooting Guide | Source: LCMS.cz | URL: [Link]

-

[4] Title: Reducing residual silanol interactions in reversed-phase liquid chromatography | Source: ResearchGate | URL: [Link]

Sources

Application Note: Step-by-Step Synthesis and Optimization of N-Substituted 4-Aminopiperidines

Introduction & Strategic Rationale

The N-substituted 4-aminopiperidine motif is a highly privileged scaffold in modern drug discovery. It serves as the core structural element in numerous therapeutic agents, ranging from CNS modulators to novel antiviral compounds, including recent inhibitors targeting the Hepatitis C Virus (HCV) assembly process [1].

For researchers and drug development professionals, constructing this scaffold efficiently requires orthogonal synthetic strategies to accommodate diverse functional groups. The two most robust, field-proven methodologies for C–N bond formation at the 4-position of the piperidine ring are Direct Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling .

This application note provides a comprehensive, causality-driven guide to both methodologies, empowering chemists to select and execute the optimal route based on the electronic and steric demands of their target molecules.

Mechanistic Causality & Route Selection

The selection between reductive amination and cross-coupling is dictated by the availability of starting materials and the nucleophilicity of the amine.

-

Route A: Reductive Amination (Electrophilic Piperidine). This route utilizes 1-Boc-4-piperidone and a primary amine (or aniline). The reductant of choice is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Unlike sodium borohydride (NaBH₄), which is highly reactive and readily reduces ketones to alcohols, NaBH(OAc)₃ is exceptionally mild. At a slightly acidic pH (facilitated by acetic acid), it selectively reduces the transiently formed iminium ion over the parent ketone, preventing the formation of the undesired 4-hydroxypiperidine byproduct [2].

-

Route B: Buchwald-Hartwig Amination (Nucleophilic Piperidine). When the target requires coupling with an electron-deficient or sterically hindered aryl group, anilines become too poor of a nucleophile for efficient imine formation. Here, the polarity is reversed: 1-Boc-4-aminopiperidine is coupled with an aryl halide. To prevent side reactions such as hydrodehalogenation or diarylation, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos ) are employed. These ligands accelerate the reductive elimination step from the palladium center, strongly favoring the mono-arylated product.

Synthetic Workflow Visualization

Orthogonal synthetic workflows for N-substituted 4-aminopiperidines.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

Best suited for aliphatic amines and electron-rich to neutral anilines.

Mechanistic Checkpoint: 1,2-Dichloroethane (DCE) is selected over THF or Methanol because it provides superior solubility for the reagents and significantly accelerates the reaction rate while minimizing side products [2].

-

Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.0 equiv) and the target primary amine/aniline (1.05 equiv) in anhydrous DCE (0.2 M concentration).

-

Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 equiv). Causality: The acid protonates the intermediate hemiaminal, facilitating water elimination to form the highly electrophilic iminium ion. Stir at room temperature for 30 minutes.

-

Selective Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and ensures the local concentration of hydride does not exceed the rate of iminium formation, suppressing direct ketone reduction.

-

Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor via LC-MS or TLC (ninhydrin stain for aliphatic amines; UV for anilines). The reaction is typically complete within 12–24 hours.

-

Quench and Workup: Slowly quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution ceases. Causality: This neutralizes the acetic acid and safely decomposes any unreacted borohydride species. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a Hexanes/Ethyl Acetate gradient) to afford the N-substituted 1-Boc-4-aminopiperidine.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best suited for electron-deficient or sterically hindered aryl halides.

Mechanistic Checkpoint: Cesium carbonate (Cs₂CO₃) is utilized as the base instead of the more common Sodium tert-butoxide (NaOtBu). NaOtBu is highly nucleophilic and basic, which can lead to premature cleavage of the Boc protecting group or degradation of sensitive functional groups on the aryl halide.

-

Catalyst Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

-

Reagent Addition: Add 1-Boc-4-aminopiperidine (1.2 equiv) and the target aryl bromide/chloride (1.0 equiv).

-

Solvent & Degassing: Add anhydrous, degassed toluene (0.1 M concentration). Seal the tube. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich XPhos ligand, killing the active Pd(0) catalytic cycle.

-

Heating: Heat the reaction mixture in an oil bath at 90–100 °C with vigorous stirring for 4–12 hours. Monitor conversion via LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the insoluble inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography to yield the mono-arylated product.

Protocol C: Boc Deprotection (Common Final Step)

-

Dissolve the purified intermediate from Protocol A or B in dichloromethane (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

-

Stir at room temperature for 2 hours until starting material is consumed (monitor by TLC).

-

Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x) to yield the final N-substituted 4-aminopiperidine as a TFA salt, which can be free-based using basic ion-exchange resin or aqueous NaOH extraction if required.

Quantitative Data & Troubleshooting Summary

The following table summarizes the operational parameters, expected outcomes, and troubleshooting logic for both methodologies.

| Parameter | Reductive Amination (NaBH(OAc)₃) | Buchwald-Hartwig (Pd/XPhos) |

| Typical Yields | 75% – 95% | 60% – 85% |

| Reaction Time | 12 – 24 hours | 4 – 12 hours |

| Temperature | 0 °C to Room Temperature | 90 °C – 100 °C |

| Primary Side Reactions | Over-alkylation (dialkylation); Direct ketone reduction. | Hydrodehalogenation of aryl halide; Diarylation of amine. |

| Substrate Scope | Excellent for aliphatic amines and electron-rich anilines. | Excellent for electron-deficient and sterically hindered aryl halides. |

| Troubleshooting: Low Yield | Issue: Ketone reduction.Fix: Ensure AcOH is added and allow 30 min for imine formation before adding reductant. | Issue: Catalyst death/Hydrodehalogenation.Fix: Rigorously degas solvents; ensure XPhos to Pd ratio is strictly 2:1 to stabilize the metal. |

References

-

Rolt, A., Talley, D. C., Park, S. B., Hu, Z., Dulcey, A., Ma, C., Irvin, P., Leek, M., Wang, A. Q., Stachulski, A. V., Xu, X., Southall, N., Ferrer, M., Liang, T. J., & Marugan, J. J. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry, 2021, 64(13), 9431-9443. URL: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the N-Benzylation of 4-Chloropiperidine

Welcome to the Advanced Troubleshooting Guide for the N-benzylation of 4-chloropiperidine. This scaffold is a pivotal synthetic intermediate in medicinal chemistry, primarily utilized as a versatile building block for introducing the 4-piperidyl moiety into complex active pharmaceutical ingredients (APIs)[1].

While the conversion of 4-chloropiperidine to 1-benzyl-4-chloropiperidine via nucleophilic substitution (SN2) appears straightforward, the bifunctional nature of the substrate—possessing both a nucleophilic secondary amine and an electrophilic C4-chloride—creates a highly competitive reaction environment[1]. This guide provides causal analysis, quantitative optimization data, and self-validating protocols to help you suppress side reactions and maximize your target yield.

Part 1: Mechanistic Overview & Causal Analysis

To effectively troubleshoot, we must first understand the causality behind the reaction pathways. The 4-chloropiperidine molecule is prone to three primary side reactions during N-alkylation:

-

Dehydrohalogenation (Elimination): The C4-chlorine is an excellent leaving group. In the presence of strong bases or heat, the adjacent protons at C3/C5 are abstracted, leading to an E2 elimination that forms 1-benzyl-1,2,3,6-tetrahydropyridine[2].

-

Quaternization (Over-alkylation): The target product, 1-benzyl-4-chloropiperidine, is a tertiary amine. If excess benzyl halide is present, this tertiary nitrogen can act as a nucleophile, resulting in an N,N-dibenzyl quaternary ammonium salt.

-

Dimerization (C4-Substitution): Due to the electronegativity of the chlorine atom, the C4 carbon is electron-deficient[1]. Unreacted secondary amine from the starting material can attack this position, displacing the chloride to form 1-benzyl-1',4'-bipiperidine[1].

Major side reactions during the N-benzylation of 4-chloropiperidine.

Part 2: Troubleshooting FAQs